Cas no 2124262-09-3 (5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid)

5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid
- SCHEMBL19207575
- 2124262-09-3
- 5-(1-Phenylcyclopropyl)isoxazole-3-carboxylic acid
- EN300-1861145
-
- Inchi: 1S/C13H11NO3/c15-12(16)10-8-11(17-14-10)13(6-7-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)
- InChI Key: GNVCNPMSMKTZKF-UHFFFAOYSA-N
- SMILES: O1C(=CC(C(=O)O)=N1)C1(C2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 229.07389321g/mol
- Monoisotopic Mass: 229.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
- XLogP3: 2.5
5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1861145-0.5g |
5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid |
2124262-09-3 | 0.5g |
$1043.0 | 2023-09-18 | ||
Enamine | EN300-1861145-0.1g |
5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid |
2124262-09-3 | 0.1g |
$956.0 | 2023-09-18 | ||
Enamine | EN300-1861145-0.25g |
5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid |
2124262-09-3 | 0.25g |
$999.0 | 2023-09-18 | ||
Enamine | EN300-1861145-10g |
5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid |
2124262-09-3 | 10g |
$4667.0 | 2023-09-18 | ||
Enamine | EN300-1861145-0.05g |
5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid |
2124262-09-3 | 0.05g |
$912.0 | 2023-09-18 | ||
Enamine | EN300-1861145-5.0g |
5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid |
2124262-09-3 | 5g |
$3147.0 | 2023-06-01 | ||
Enamine | EN300-1861145-5g |
5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid |
2124262-09-3 | 5g |
$3147.0 | 2023-09-18 | ||
Enamine | EN300-1861145-1g |
5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid |
2124262-09-3 | 1g |
$1086.0 | 2023-09-18 | ||
Enamine | EN300-1861145-10.0g |
5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid |
2124262-09-3 | 10g |
$4667.0 | 2023-06-01 | ||
Enamine | EN300-1861145-2.5g |
5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid |
2124262-09-3 | 2.5g |
$2127.0 | 2023-09-18 |
5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid Related Literature
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
Additional information on 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid
Introduction to 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid (CAS No. 2124262-09-3)
5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid (CAS No. 2124262-09-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the 1-phenylcyclopropyl and oxazole moieties, contribute to its distinct chemical and biological properties.
The chemical structure of 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid consists of a five-membered oxazole ring with a carboxylic acid group at the 3-position and a 1-phenylcyclopropyl substituent at the 5-position. The cyclopropyl ring is a highly strained three-membered ring, which imparts unique conformational and electronic properties to the molecule. The phenyl group attached to the cyclopropyl ring further enhances the hydrophobic character of the compound, making it an interesting candidate for various biological studies.
Recent research has focused on the potential therapeutic applications of 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid. Studies have shown that this compound exhibits significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases and pain management. The anti-inflammatory activity is attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory effects, 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanism of action involves the modulation of signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
The pharmacokinetic properties of 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid have been studied to assess its suitability for drug development. In vitro and in vivo experiments have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, which are essential characteristics for a potential drug candidate.
To further evaluate the safety and efficacy of 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid, several clinical trials are currently underway. These trials aim to investigate the compound's therapeutic potential in various disease conditions, including chronic pain, arthritis, and cancer. Preliminary results from these trials have been promising, with no major adverse effects reported at therapeutic doses.
The synthesis of 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid has been optimized to improve yield and purity. Various synthetic routes have been explored, including multistep reactions involving cyclization and functional group transformations. One common approach involves the reaction of an appropriate nitrile with a substituted phenacyl bromide followed by cyclization under acidic conditions to form the oxazole ring.
In conclusion, 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid (CAS No. 2124262-09-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to explore its full potential in treating various diseases and improving patient outcomes.
2124262-09-3 (5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid) Related Products
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)




